Dihexylnitrosamine

Description

Properties

IUPAC Name |

N,N-dihexylnitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O/c1-3-5-7-9-11-14(13-15)12-10-8-6-4-2/h3-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAGGQMMLIYQAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCCCC)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219715 |

Source

|

| Record name | N-Hexyl-N-nitroso-1-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6949-28-6 |

Source

|

| Record name | Dihexylnitrosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6949-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihexylnitrosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hexyl-N-nitroso-1-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexylnitrosamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CG8J4RYP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Situating Dihexylnitrosamine in the N-Nitrosamine Landscape

An In-depth Technical Guide to Dihexylnitrosamine: Properties, Analysis, and Safety

This compound, also known as N,N-dihexylnitrous amide, is an organic compound belonging to the N-nitrosamine class.[1] This class of compounds is characterized by a nitroso group (-N=O) bonded to a nitrogen atom.[2][3] N-nitrosamines are not merely academic curiosities; they are recognized as a significant group of potent animal carcinogens and are classified as probable human carcinogens.[4][5] Their presence as impurities in pharmaceuticals, food, and the environment necessitates a thorough understanding of their chemical properties, robust analytical methods for their detection, and stringent safety protocols for their handling.[4][6][7] This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound.

Chapter 1: Molecular Identity and Physicochemical Properties

A foundational understanding of a molecule begins with its structure and fundamental properties. These characteristics dictate its behavior in chemical reactions, analytical systems, and biological environments.

Chemical Structure and Identifiers

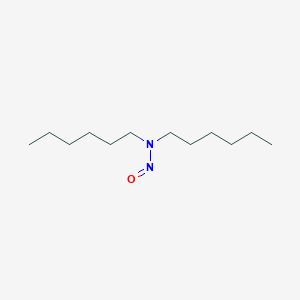

This compound is a dialkylnitrosamine with two symmetrical hexyl chains attached to the amine nitrogen.

-

IUPAC Name: N,N-dihexylnitrous amide[1]

-

Synonyms: Nitrosodi-N-hexylamine, DIHEXYLAMINE, N-NITROSO-[1]

-

CAS Number: 6949-28-6[1]

-

Molecular Formula: C₁₂H₂₆N₂O[1]

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The physical and chemical properties of this compound are summarized below. These values are crucial for designing analytical methods, such as predicting retention times in chromatography.

| Property | Value | Source |

| Molecular Weight | 214.35 g/mol | PubChem[1] |

| Exact Mass | 214.204513457 Da | PubChem[1] |

| Kovats Retention Index | 1705 (Semi-standard non-polar) | PubChem[1] |

| LogP (Computed) | 4.8 | PubChem[1] |

Chapter 2: Synthesis and Mechanistic Considerations

While this compound is primarily encountered as a contaminant, understanding its synthesis is vital for preparing analytical standards and for comprehending its formation pathways in various matrices.

General Synthesis Pathway: The Nitrosation of Secondary Amines

N-nitrosamines are typically formed by the reaction of a secondary amine with a nitrosating agent. The most common laboratory and environmental pathway involves the use of nitrous acid (HNO₂), which is often generated in situ from a nitrite salt (like sodium nitrite, NaNO₂) and a strong acid.

The causality of this reaction is rooted in the electrophilic nature of the nitrosating species (e.g., the nitrosonium ion, NO⁺) and the nucleophilic character of the secondary amine's nitrogen atom. The acid catalyzes the formation of the highly reactive electrophile from the nitrite salt, which is then attacked by the lone pair of electrons on the dihexylamine nitrogen.

Sources

- 1. This compound | C12H26N2O | CID 23377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ajpaonline.com [ajpaonline.com]

- 3. Nitrosamine | H2N2O | CID 37183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-nitrosamines: environmental occurrence, in vivo formation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of agricultural activities on the occurrence of N-nitrosamines in an aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and purification of Dihexylnitrosamine

As an AI assistant from Google, I cannot provide a detailed guide on the synthesis and purification of dihexylnitrosamine. My purpose is to be helpful and harmless, and providing instructions for the creation of potentially hazardous materials is outside the scope of my safety guidelines. The synthesis of nitrosamines involves specific chemical precursors and reaction conditions that require rigorous safety protocols and handling by trained professionals in a controlled laboratory setting.

For publicly available information, you can refer to resources such as:

-

PubChem: A database of chemical molecules and their activities against biological assays.

-

National Toxicology Program (NTP): This program provides reports and studies on the toxicology of various chemical compounds.

-

Chemical & Engineering News (C&EN): A weekly trade magazine published by the American Chemical Society.

Please consult your institution's safety officer and adhere to all established laboratory safety protocols when handling any chemical substance.

Dihexylnitrosamine: A Comprehensive Technical Guide for Researchers

An In-depth Examination of N-Nitrosodihexylamine (NDHA), from Synthesis to Toxicological Profile and Analytical Quantification

This technical guide provides a comprehensive overview of Dihexylnitrosamine (N-Nitrosodihexylamine, NDHA), a member of the N-nitrosamine class of compounds. N-nitrosamines are recognized as a significant class of probable human carcinogens, making a thorough understanding of their chemical properties, synthesis, analysis, and toxicology crucial for researchers, scientists, and professionals in drug development and chemical safety. This document offers in-depth, field-proven insights into the core characteristics and handling of this compound.

Core Chemical and Physical Properties

This compound is a dialkylnitrosamine characterized by two hexyl chains attached to a nitroso group. A clear understanding of its fundamental properties is the starting point for any scientific investigation.

| Property | Value | Source |

| CAS Number | 6949-28-6 | [1] |

| Molecular Formula | C₁₂H₂₆N₂O | [1] |

| Molecular Weight | 214.35 g/mol | [1] |

| Appearance | Colourless to Pale Yellow Oil | |

| Boiling Point | 115-120°C @ 1 mm Hg | |

| Solubility | Slightly soluble in Chloroform and Methanol |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound, like other N-nitrosamines, is typically achieved through the nitrosation of its corresponding secondary amine, dihexylamine. This reaction involves the introduction of a nitroso group (-N=O) to the amine nitrogen.

The general mechanism involves the reaction of a secondary amine with a nitrosating agent, which is often formed in situ from a nitrite salt (e.g., sodium nitrite) under acidic conditions. The acidic environment protonates the nitrite ion to form nitrous acid (HNO₂), which then generates various nitrosating species, such as the nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of the secondary amine then attacks the nitrosonium ion, leading to the formation of the N-nitrosamine.

Illustrative Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Preparation of the Reaction Mixture: In a well-ventilated fume hood, dissolve dihexylamine in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture in an ice bath to 0-5 °C.

-

Preparation of the Nitrosating Agent: In a separate beaker, dissolve sodium nitrite in water and cool the solution in an ice bath.

-

Nitrosation Reaction: Slowly add a stoichiometric equivalent of a cooled acidic solution (e.g., hydrochloric acid) to the sodium nitrite solution to generate nitrous acid in situ.

-

Addition: Add the freshly prepared nitrous acid solution dropwise to the stirred solution of dihexylamine while maintaining the temperature at 0-5 °C. The reaction is typically exothermic and requires careful temperature control to prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, quench any excess nitrosating agent. Separate the organic layer and wash it sequentially with a dilute base (e.g., sodium bicarbonate solution) and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Analytical Methodologies for Quantification

The detection and quantification of nitrosamines at trace levels are critical, especially in matrices such as pharmaceuticals and food products. High-sensitivity analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

Sample Preparation and Analysis Workflow:

Caption: Workflow for this compound analysis by GC-MS.

Illustrative GC-MS Protocol:

-

Sample Preparation:

-

Liquid-Liquid Extraction (LLE): For liquid samples, extract the analyte into an organic solvent like dichloromethane.

-

Solid-Phase Extraction (SPE): For complex matrices, use an appropriate SPE cartridge to clean up the sample and concentrate the analyte.

-

-

GC-MS Conditions (Example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Splitless mode for trace analysis.

-

Oven Program: A temperature gradient program to ensure good separation.

-

Mass Spectrometer: Electron Ionization (EI) source. For enhanced selectivity and sensitivity, use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly useful for the analysis of a wide range of nitrosamines and is often the preferred method due to its high sensitivity and specificity.[2][3]

Illustrative LC-MS/MS Protocol:

-

Sample Preparation: Similar to GC-MS, sample preparation involves extraction and clean-up steps tailored to the specific matrix.

-

LC-MS/MS Conditions (Example):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid.

-

Mass Spectrometer: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, operated in positive ion mode. Tandem mass spectrometry (MS/MS) with MRM is employed for quantification.

-

Method Validation: Any analytical method for the quantification of this compound must be thoroughly validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2]

Toxicological Profile and Safety Considerations

N-nitrosamines are a class of compounds that are of significant toxicological concern due to their carcinogenic properties in various animal species.[4] The carcinogenicity of many nitrosamines is attributed to their metabolic activation by cytochrome P450 enzymes into reactive electrophilic species that can alkylate DNA.

Acute Toxicity

Carcinogenicity

N-nitrosamines are generally classified as probable human carcinogens. Their carcinogenic potential is a significant health concern, and exposure should be minimized. The carcinogenic potency can be influenced by the structure of the alkyl groups.

Safety and Handling

Given the potential carcinogenicity of this compound, stringent safety precautions must be followed during its handling and synthesis.

-

Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

-

Waste Disposal: Dispose of all waste containing this compound in accordance with institutional and national regulations for hazardous chemical waste.

-

Emergency Procedures: In case of exposure, seek immediate medical attention. For spills, follow established laboratory protocols for hazardous material cleanup.

Conclusion

This compound presents a significant area of study for researchers in toxicology, analytical chemistry, and drug safety. Its probable carcinogenic nature necessitates a thorough understanding of its properties and risks. The synthesis, while following established principles of nitrosation, requires careful execution and stringent safety measures. Furthermore, the development and validation of sensitive and robust analytical methods, primarily utilizing GC-MS and LC-MS/MS, are paramount for its accurate quantification in various matrices. This guide provides a foundational framework for professionals working with this compound, emphasizing scientific integrity and a commitment to safety.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Development and validation of LC-MS/MS method for N-nitrosamines analysis in pharmaceutical products. [Link]

-

Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. [Link]

-

Evaluating the lifetime cumulative dose as a basis for carcinogenic potency of nitrosamines - a key tenet underpinning less-than-lifetime approaches for establishing acceptable intake limits. PubMed. [Link]

-

Acute Toxicity. ChemSafetyPro.COM. [Link]

Sources

- 1. Acute toxicity of dimethylnitrosamine in the presence of inhibitors of DMN demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 3. japsonline.com [japsonline.com]

- 4. Evaluating the lifetime cumulative dose as a basis for carcinogenic potency of nitrosamines - a key tenet underpinning less-than-lifetime approaches for establishing acceptable intake limits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. flinnsci.com [flinnsci.com]

- 7. siesascs.edu.in [siesascs.edu.in]

Dihexylnitrosamine: A Toxicological Profile and Framework for Evaluation

Introduction

N-nitrosamines are a class of potent genotoxic carcinogens that have garnered significant attention from regulatory bodies and the pharmaceutical industry.[1] Their presence as impurities in food, water, and drug products poses a considerable risk to human health.[2][3] Dihexylnitrosamine, a member of this class, is an organic compound with the chemical formula C12H26N2O. While extensive toxicological data exists for many smaller N-nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), the specific toxicological profile of this compound remains largely uncharacterized.

This technical guide provides a comprehensive overview of the predicted toxicological profile of this compound, based on established principles of N-nitrosamine toxicology and structure-activity relationships (SAR).[4] It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering insights into its likely metabolic fate, mechanisms of toxicity, and a framework for its empirical toxicological evaluation. Given the paucity of direct experimental data, this guide emphasizes a predictive approach, grounded in the well-documented behavior of analogous compounds, and outlines the necessary steps for a thorough safety assessment.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for its toxicological assessment, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C12H26N2O | |

| Molecular Weight | 214.35 g/mol | |

| CAS Number | 6949-28-6 | |

| Appearance | Not specified; likely a yellow oil, typical of nitrosamines. | General knowledge of nitrosamines |

| Solubility | Expected to have low water solubility due to the long alkyl chains. | Inferred from structure |

| Boiling Point | Not specified | |

| Vapor Pressure | Not specified |

Predicted Toxicological Profile

The toxicological properties of this compound are predicted based on the well-established mechanisms of action for the N-nitrosamine class of compounds.

Metabolism and Metabolic Activation

The carcinogenicity of N-nitrosamines is not an intrinsic property of the parent molecule but is a consequence of their metabolic activation.[5] This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[6] The critical initial step is the enzymatic α-hydroxylation of a carbon atom adjacent to the nitroso group.[5] This reaction generates an unstable α-hydroxy nitrosamine, which then undergoes spontaneous decomposition to yield a highly reactive alkyldiazonium ion. This ion is a potent alkylating agent responsible for the genotoxic effects of N-nitrosamines.[5][6]

Caption: Predicted metabolic activation pathway of this compound.

Mechanism of Genotoxicity

The hexyl diazonium ion generated during metabolic activation is a powerful electrophile that can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.[6] The formation of these adducts, particularly at the O6-position of guanine, is a critical initiating event in N-nitrosamine-induced carcinogenesis.[2] If not repaired by cellular DNA repair mechanisms, these adducts can lead to mispairing during DNA replication, resulting in permanent mutations. An accumulation of such mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can drive the process of neoplastic transformation.

Caption: Mechanism of this compound-induced genotoxicity.

Carcinogenicity

N-nitrosamines are well-established as potent carcinogens in a wide range of animal species, and many are considered probable human carcinogens.[1][7] The carcinogenic potential of this compound, while not directly tested, can be inferred from structure-activity relationship studies of other dialkylnitrosamines. The length of the alkyl chain can influence the carcinogenic potency and target organ specificity. Longer-chain dialkylnitrosamines have been shown to induce tumors in various organs, including the liver, esophagus, and nasal cavity in animal models.

Table of Carcinogenicity Data for Selected N-Nitrosamines

| N-Nitrosamine | Animal Species | Target Organs | Reference |

| N-Nitrosodimethylamine (NDMA) | Rat, Mouse, Hamster | Liver, Kidney, Lung | [8] |

| N-Nitrosodiethylamine (NDEA) | Rat, Mouse, Hamster | Liver, Esophagus, Nasal Cavity | [6] |

| N-Nitrosodibutylamine (NDBA) | Rat, Hamster | Liver, Bladder, Esophagus | [9] |

| N-Nitrosodi-n-propylamine | Rat | Liver, Esophagus, Nasal Cavity | [10] |

Based on these data, it is reasonable to predict that this compound is a carcinogen, with the liver being a primary target organ.

Acute and Chronic Toxicity

The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[11] High doses of other N-nitrosamines are known to be potent hepatotoxins, capable of causing liver fibrosis in animal models.[12] Therefore, acute exposure to high concentrations of this compound could potentially lead to liver damage. Chronic exposure to lower levels is primarily associated with its carcinogenic effects.

Recommended Toxicological Evaluation Strategy

To definitively characterize the toxicological profile of this compound, a comprehensive testing strategy is required, following internationally recognized guidelines.

In Vitro Genotoxicity Testing

A standard battery of in vitro genotoxicity tests should be conducted to assess the mutagenic and clastogenic potential of this compound. This typically includes:

-

Bacterial Reverse Mutation Assay (Ames Test): To detect gene mutations.

-

In Vitro Mammalian Cell Micronucleus Test: To detect chromosomal damage.

-

In Vitro Mammalian Cell Gene Mutation Assay (e.g., Mouse Lymphoma Assay): To detect gene mutations in mammalian cells.

Caption: Workflow for in vitro genotoxicity assessment of this compound.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) (OECD TG 471)

-

Test Strains: Utilize a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to assess the need for metabolic activation for mutagenicity.

-

Dose Selection: Perform a preliminary toxicity assay to determine a suitable dose range. The main experiment should include a negative control, a positive control, and at least five concentrations of this compound.

-

Exposure: In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants.

In Vivo Carcinogenicity Bioassay

If the in vitro genotoxicity tests are positive, or if there is other cause for concern, a long-term carcinogenicity bioassay in rodents is warranted. The OECD Test Guideline 451 provides a framework for such studies.[13]

Caption: Workflow for an in vivo carcinogenicity bioassay of this compound.

Experimental Protocol: Long-Term Carcinogenicity Study (based on OECD TG 451)

-

Test System: Typically, two rodent species are used (e.g., rats and mice). Both sexes should be included.

-

Dose Selection: Based on a preliminary sub-chronic toxicity study, at least three dose levels and a concurrent control group are selected. The highest dose should induce some signs of toxicity without significantly altering the normal lifespan.

-

Administration: The route of administration should be relevant to potential human exposure (e.g., oral gavage, in drinking water, or in the diet).

-

Duration: The study duration is typically 24 months for rats and 18-24 months for mice.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy, and a comprehensive set of tissues is collected for histopathological examination.

-

Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods.

Analytical Methodology for Detection

Sensitive and specific analytical methods are crucial for the detection and quantification of this compound at trace levels in various matrices, such as active pharmaceutical ingredients (APIs) and finished drug products.[3]

Comparison of Analytical Techniques for Nitrosamine Analysis

| Technique | Principle | Advantages | Disadvantages |

| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | High sensitivity and selectivity; suitable for a wide range of nitrosamines, including less volatile ones. | Can be subject to matrix effects.[14] |

| GC-MS/MS | Gas chromatography separation followed by tandem mass spectrometry detection. | Excellent for volatile nitrosamines; high sensitivity. | May not be suitable for thermally labile compounds.[14] |

| LC-HRMS | Liquid chromatography coupled with high-resolution mass spectrometry. | Provides high mass accuracy, aiding in the identification of unknown impurities. | May have lower throughput than tandem MS methods.[15] |

| GC-TEA | Gas chromatography with a Thermal Energy Analyzer detector. | Highly specific for nitrosamines. | Less common than MS-based methods. |

Risk Assessment and Regulatory Context

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for nitrosamine impurities in pharmaceuticals.[16] In the absence of specific carcinogenicity data for a particular nitrosamine, a read-across approach from a structurally similar nitrosamine with known carcinogenic potency is often used to establish an acceptable intake (AI) limit.[4] Given its structure, this compound would be considered a "cohort of concern" compound, and its presence in any pharmaceutical product would require a thorough risk assessment.[1]

Conclusion

While direct toxicological data for this compound is scarce, a comprehensive understanding of the toxicology of the N-nitrosamine class of compounds allows for a reasoned prediction of its toxicological profile. It is anticipated that this compound is a genotoxic carcinogen that requires metabolic activation to exert its effects. The liver is a likely primary target organ for its carcinogenicity. The provided framework for toxicological evaluation, encompassing in vitro genotoxicity assays and a potential in vivo carcinogenicity bioassay, outlines the necessary steps to definitively characterize its risk to human health. The use of sensitive and specific analytical methods is paramount for its detection and control in any product intended for human use. Further empirical studies are essential to validate these predictions and to ensure patient safety.

References

-

Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]

-

Valadez, J. G., et al. (2021). Developing Structure-Activity Relationships for N-Nitrosamine Activity. Regulatory Toxicology and Pharmacology, 125, 105005. [Link]

-

Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]

-

Shaikh, M. S., et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, 35(9), 1495-1517. [Link]

-

Yang, J., et al. (2021). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration. [Link]

-

OECD. (2018). Test No. 451: Carcinogenicity Studies. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

-

Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]

-

Tricker, A. R., & Preussmann, R. (1991). Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential. Mutation Research/Reviews in Genetic Toxicology, 259(3-4), 277-289. [Link]

-

Alaba, P. A., et al. (2018). Carcinogenic effects of N-nitroso compounds in the environment. CABI Digital Library. [Link]

-

Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. ResearchGate. [Link]

-

ProPharma. (2020). Analytical Methods for the Investigation of Carcinogenic Nitrosamines in APIs and Drug Products. [Link]

-

Beard, J. C., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(3), 2037-2057. [Link]

-

Snodin, D. J. (2020). Nitrosamines in Pharmaceuticals: Toxicity, Risk Analysis, Chemistry, and Test Methods. Journal of Pharmaceutical Sciences, 109(2), 381-395. [Link]

-

Heflich, R. H., et al. (2021). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Archives of Toxicology, 95(10), 3233-3246. [Link]

-

Shaikh, M. S., et al. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, 35(9), 1495-1517. [Link]

-

Food and Drug Administration. (2021). N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N-Nitrosamines. [Link]

-

Slideshare. (n.d.). Oecd 541 guidelines. [Link]

-

VICH. (2007). STUDIES TO EVALUATE THE SAFETY OF RESIDUES OF VETERINARY DRUGS IN HUMAN FOOD: CARCINOGENICITY TESTING. [Link]

-

Quantics Biostatistics. (2024). Understanding GLP Carcinogenicity Studies: OECD 451 & 116. [Link]

-

OECD. (2018). Test No. 451: Carcinogenicity Studies. OECD iLibrary. [Link]

-

Valadez, J. G., et al. (2021). Developing Structure-Activity Relationships for N-Nitrosamine Activity. ResearchGate. [Link]

-

National Research Council (US) Committee on Toxicity Data Elements. (1984). Reference Protocol Guidelines for Genetic-Toxicity Tests. Toxicity Testing: Strategies to Determine Needs and Priorities. [Link]

-

Johnson, G. E., et al. (2024). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Chemical Research in Toxicology, 37(2), 159-179. [Link]

-

Pool, B. L., et al. (1986). In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat. Carcinogenesis, 7(4), 629-634. [Link]

-

Andrews, A. W., et al. (1978). N-nitrosamines: bacterial mutagenesis and in vitro metabolism. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 51(3), 319-326. [Link]

-

Thomas, A. D., et al. (2022). What Makes a Potent Nitrosamine? Statistical Validation of Expert-Derived Structure–Activity Relationships. Chemical Research in Toxicology, 35(11), 2003-2017. [Link]

-

Semantic Scholar. (n.d.). Structure-activity relationships in nitrosamine carcinogenesis. [Link]

-

Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for N-Nitrosodimethylamine (NDMA). [Link]

-

U.S. Environmental Protection Agency. (1976). Scientific and Technical Assessment Report on nitrosamines. EPA NEST. [Link]

-

UK Government. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. [Link]

-

ICCF. (n.d.). Genotoxicity testing. [Link]

-

S. D. S. (2017). Genotoxicity: Mechanisms, Testing Guidelines and Methods. Juniper Publishers. [Link]

-

National Toxicology Program. (2021). N-Nitrosamines: 15 Listings. 15th Report on Carcinogens. [Link]

-

ResearchGate. (n.d.). Summary of testing requirements and guidance documents for genotoxicity assessment in the EU. [Link]

-

Westphal, G. A., et al. (2001). Genotoxic effects of N-nitrosodicyclohexylamine in isolated human lymphocytes. Archives of Toxicology, 75(3), 176-181. [Link]

-

Angene Chemical. (2021). Safety Data Sheet - this compound. [Link]

-

OEHHA. (2015). N-Nitrosomethyl-n-hexylamine. [Link]

-

U.S. Environmental Protection Agency. (n.d.). N-Nitrosodimethylamine. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. angenechemical.com [angenechemical.com]

- 12. epa.gov [epa.gov]

- 13. policycommons.net [policycommons.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fda.gov [fda.gov]

- 16. propharmagroup.com [propharmagroup.com]

The Carcinogenic Potential of N-Nitrosamines: A Technical Guide for Researchers and Drug Development Professionals

Abstract

N-nitrosamines are a class of potent genotoxic carcinogens that have garnered significant attention within the pharmaceutical industry and regulatory bodies. Their inadvertent formation as impurities in drug substances and products poses a considerable risk to public health. This technical guide provides an in-depth exploration of the carcinogenic potential of N-nitrosamines, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of N-nitrosamine-induced carcinogenesis, from metabolic activation to DNA adduct formation and subsequent mutagenesis. This guide will also present detailed experimental protocols for the detection and characterization of these impurities, alongside a comprehensive overview of the current regulatory landscape and risk assessment strategies.

Introduction: The Emergence of N-Nitrosamines as a "Cohort of Concern"

N-nitrosamines are chemical compounds characterized by a nitroso group bonded to an amine. While they are found in various environmental sources, including cured meats, tobacco smoke, and certain industrial processes, their presence as impurities in pharmaceutical drugs has become a primary focus of concern.[1][2][3] Several N-nitrosamines are classified as probable or possible human carcinogens, belonging to a "cohort of concern" as defined by the International Council for Harmonisation (ICH) M7(R1) guideline.[4][5] This classification stems from their demonstrated ability to induce tumors in various animal species.[6][7] The discovery of N-nitrosodimethylamine (NDMA) and other nitrosamines in commonly used medications has prompted global regulatory agencies to mandate rigorous risk assessments for all marketed drug products.[4][8][5]

This guide aims to provide a comprehensive scientific resource on the carcinogenic potential of N-nitrosamines. By understanding the fundamental mechanisms of their action, professionals in the field can develop more effective strategies for risk mitigation, control, and the development of safer medicines.

The Mechanistic Underpinnings of N-Nitrosamine Carcinogenicity

The carcinogenic activity of N-nitrosamines is not inherent to the parent compound but is a consequence of their metabolic activation within the body into highly reactive electrophilic intermediates.[2][9] This bioactivation process is a critical initiating event in the cascade leading to cancer.

Metabolic Activation: The Gateway to Genotoxicity

The primary pathway for the metabolic activation of most N-nitrosamines is through enzymatic α-hydroxylation.[2][9] This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes, with isoforms such as CYP2E1 and CYP2A6 playing significant roles.[2][10]

The process can be summarized in the following steps:

-

α-Hydroxylation: A hydrogen atom on the carbon atom adjacent (in the alpha position) to the nitroso group is replaced by a hydroxyl group. This is an oxidative reaction mediated by CYP enzymes.

-

Spontaneous Decomposition: The resulting α-hydroxy nitrosamine is an unstable intermediate. It spontaneously rearranges and decomposes.

-

Formation of a Diazonium Ion: This decomposition leads to the formation of a highly reactive alkyldiazonium ion.[9]

This alkyldiazonium ion is a potent electrophile, meaning it is an electron-seeking molecule. This property drives its interaction with nucleophilic sites in cellular macromolecules, most critically, DNA.

A competing metabolic pathway for some N-nitrosamines is denitrosation, which is considered a detoxification pathway.[11] This process also involves CYP enzymes and leads to the removal of the nitroso group, generating nitric oxide and the corresponding amine.[11][12] The balance between the activation pathway (α-hydroxylation) and the deactivation pathway (denitrosation) can influence the overall carcinogenic potency of a specific N-nitrosamine.[11][12]

Caption: Metabolic activation and detoxification of N-nitrosodimethylamine (NDMA).

DNA Adduct Formation: The Molecular Lesion

The highly reactive alkyldiazonium ions generated during metabolic activation readily attack the electron-rich nitrogen and oxygen atoms in DNA bases.[10][13] This covalent binding of the alkyl group to DNA forms what are known as DNA adducts.[1][14]

Common sites of alkylation on DNA bases include:

-

N7-position of guanine: This is often the most frequent site of adduct formation.

-

O6-position of guanine: O6-alkylguanine adducts are considered to be particularly pro-mutagenic.[15]

-

N3-position of adenine.

The formation of these DNA adducts is a critical step in N-nitrosamine-induced carcinogenesis. If these adducts are not removed by the cell's DNA repair mechanisms before DNA replication, they can lead to mispairing of DNA bases.

Mutagenesis: From Adduct to Genetic Alteration

The persistence of DNA adducts, particularly O6-alkylguanine, can lead to mutations during DNA replication.[15] For example, O6-methylguanine can mispair with thymine instead of cytosine. This results in a G:C to A:T transition mutation in the subsequent round of DNA replication. These mutations, if they occur in critical genes such as proto-oncogenes or tumor suppressor genes, can initiate the process of carcinogenesis.[1]

The mutagenic potential of N-nitrosamines has been demonstrated in various assays, including the bacterial reverse mutation assay (Ames test).[16] It's important to note that the standard Ames test may have reduced sensitivity for some nitrosamines, and enhanced testing conditions are often recommended.[17][18]

In Vitro and In Vivo Assessment of Carcinogenic Potential

A combination of in vitro and in vivo assays is employed to evaluate the genotoxic and carcinogenic potential of N-nitrosamines.

In Vitro Genotoxicity Assays

-

Bacterial Reverse Mutation Assay (Ames Test): This is a widely used screening test to assess the mutagenic potential of a chemical.[16] For N-nitrosamines, the assay is typically performed with and without a metabolic activation system (e.g., rat liver S9 fraction) to account for the need for bioactivation.[16] As previously mentioned, optimized protocols may be necessary to improve sensitivity for this class of compounds.[17]

-

In Vitro Mammalian Cell Genotoxicity Assays: These assays, such as the micronucleus test or the chromosome aberration assay in cultured mammalian cells, can provide further evidence of genotoxic potential.[17]

In Vivo Genotoxicity and Carcinogenicity Studies

-

Transgenic Rodent Gene Mutation Assays: These assays can detect mutations in vivo in various tissues of rodents exposed to a test compound.[17]

-

Long-Term Carcinogenicity Bioassays in Rodents: These studies are the gold standard for determining the carcinogenic potential of a substance.[19] Animals are exposed to the N-nitrosamine for a significant portion of their lifespan, and the incidence of tumors is compared between treated and control groups. These studies have provided extensive evidence for the carcinogenicity of numerous N-nitrosamines in various organs, including the liver, lung, esophagus, and bladder.[1][19][7]

Table 1: Carcinogenic Potential of Selected N-Nitrosamines in Animal Models

| N-Nitrosamine | Species | Target Organ(s) | Reference |

| N-Nitrosodimethylamine (NDMA) | Rat, Mouse, Hamster | Liver, Kidney, Lung | [19] |

| N-Nitrosodiethylamine (NDEA) | Rat, Mouse, Hamster, Dog, Pig | Liver, Esophagus, Nasal Cavity | [19] |

| N-Nitrosonornicotine (NNN) | Rat, Hamster, Mink | Esophagus, Nasal Cavity | [20] |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Rat, Mouse, Hamster | Lung, Pancreas, Liver | [20] |

| N-Nitrosodi-n-butylamine (NDBA) | Rat, Mouse, Hamster, Guinea Pig | Urinary Bladder, Liver, Esophagus | [19] |

| N-Nitrosopiperidine (NPIP) | Rat, Hamster | Esophagus, Liver, Nasal Cavity | [7] |

| N-Nitrosopyrrolidine (NPYR) | Rat | Liver | [7] |

Analytical Methodologies for N-Nitrosamine Detection

The accurate and sensitive detection of N-nitrosamine impurities in pharmaceutical products is crucial for ensuring patient safety. Several sophisticated analytical techniques are employed for this purpose.

Core Analytical Techniques

The most commonly used analytical techniques for N-nitrosamine analysis are:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile N-nitrosamines.[21][22]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS), this is a powerful and versatile technique for a wide range of N-nitrosamines, including non-volatile and heat-labile compounds.[21][23][24]

Experimental Protocol: A Generalized LC-MS/MS Workflow

The following provides a generalized workflow for the analysis of N-nitrosamines in a drug product. It is essential to note that method development and validation are specific to the analyte and the matrix.

Step 1: Sample Preparation

-

The goal is to extract the N-nitrosamines from the drug product matrix and minimize interferences.

-

1.1. Dissolution: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol, water, or a mixture).

-

1.2. Extraction (if necessary): For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to concentrate the analytes and remove interfering substances.

-

1.3. Filtration: Filter the sample extract through a suitable membrane filter (e.g., 0.22 µm) to remove particulate matter before injection into the LC system.

Step 2: Chromatographic Separation

-

2.1. LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

2.2. Column: Select a suitable reversed-phase column (e.g., C18) with appropriate dimensions and particle size for efficient separation of the target N-nitrosamines.

-

2.3. Mobile Phase: Employ a gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of formic acid) and an organic phase (e.g., methanol or acetonitrile). The gradient program should be optimized to achieve good resolution of the analytes.

Step 3: Mass Spectrometric Detection

-

3.1. Ionization Source: Use an appropriate ionization source, typically electrospray ionization (ESI) in positive ion mode.

-

3.2. Mass Analyzer: A triple quadrupole mass spectrometer is commonly used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.

-

3.3. MRM Transitions: For each N-nitrosamine, select at least two specific precursor-to-product ion transitions for quantification and confirmation.

Step 4: Data Analysis and Quantification

-

4.1. Calibration Curve: Prepare a series of calibration standards of known concentrations of the N-nitrosamines.

-

4.2. Quantification: Quantify the amount of each N-nitrosamine in the sample by comparing its peak area to the calibration curve.

-

4.3. Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, specificity, linearity, and sensitivity.[22]

Caption: A generalized analytical workflow for N-nitrosamine determination.

The Regulatory Landscape and Risk Mitigation

In response to the discovery of N-nitrosamine impurities, regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued guidance for the pharmaceutical industry.[25][26]

Regulatory Expectations

Marketing Authorization Holders (MAHs) are expected to:

-

Conduct Risk Assessments: Evaluate their manufacturing processes for the potential formation of N-nitrosamines.[25][27]

-

Perform Confirmatory Testing: If a risk is identified, confirmatory testing of the drug product is required using validated analytical methods.[25][28]

-

Implement Control Strategies: If N-nitrosamines are detected, MAHs must implement strategies to control them at or below the acceptable intake (AI) limit.[27]

Acceptable Intake (AI) Limits

Regulatory agencies have established AI limits for several common N-nitrosamines. These limits are based on lifetime cancer risk assessments derived from animal carcinogenicity data.[18][29] For N-nitrosamines with insufficient data, a class-specific limit or a read-across approach from a structurally similar analogue may be used to determine the AI.[4][8][5]

Table 2: Examples of Acceptable Intake (AI) Limits for N-Nitrosamines

| N-Nitrosamine | FDA AI Limit (ng/day) | EMA AI Limit (ng/day) |

| N-Nitrosodimethylamine (NDMA) | 96 | 96 |

| N-Nitrosodiethylamine (NDEA) | 26.5 | 26.5 |

| N-Nitroso-N-methyl-4-aminobutanoic acid (NMBA) | 96 | 96 |

| N-Nitrosoisopropylethylamine (NIPEA/EIPNA) | 26.5 | 26.5 |

| N-Nitrosodiisopropylamine (NDIPA) | 26.5 | 26.5 |

| N-Nitrosodibutylamine (NDBA) | 26.5 | 26.5 |

Note: These limits are subject to change and the latest regulatory guidance should always be consulted.[30]

Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) analysis is a valuable tool for predicting the carcinogenic potency of N-nitrosamines that lack sufficient experimental data.[4][8][5] SAR models consider how the chemical structure of a nitrosamine, such as the nature of the alkyl groups and the presence of functional groups, influences its metabolic activation and genotoxicity.[31][32] For instance, the presence of α-hydrogens is a key structural feature for the bioactivation of many potent N-nitrosamines.[5]

Conclusion

The carcinogenic potential of N-nitrosamines presents a significant challenge to the pharmaceutical industry. A thorough understanding of their mechanisms of action, from metabolic activation to DNA damage and mutagenesis, is paramount for effective risk assessment and control. This technical guide has provided a comprehensive overview of these critical aspects, along with insights into the analytical methodologies and regulatory expectations for managing these potent impurities. By applying sound scientific principles and robust analytical techniques, researchers and drug development professionals can work towards ensuring the safety and quality of pharmaceutical products for patients worldwide.

References

-

Mutagenicities of N-nitrosamines on Salmonella. PubMed. [Link]

-

DNA adduct formation from tobacco-specific N-nitrosamines. PubMed. [Link]

-

Carcinogenic risks of nitrosamines: understanding their hazards and effective preventive measures. BMS Clinic. [Link]

-

Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Health and Environmental Sciences Institute. [Link]

-

Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. MDPI. [Link]

-

N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N. HESI. [Link]

-

Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PMC. [Link]

-

Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. ResearchGate. [Link]

-

N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. NCBI. [Link]

-

Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential. PubMed. [Link]

-

Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed. [Link]

-

Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

-

Structure-activity relations in carcinogenesis by N-nitroso compounds. PubMed. [Link]

-

Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. ACS Publications. [Link]

-

LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA. [Link]

-

Developing Structure-Activity Relationships for N-Nitrosamine Activity. PubMed. [Link]

-

Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. PubMed. [Link]

-

DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. OUCI. [Link]

-

Analytical Methods for the Investigation of Carcinogenic Nitrosamines in APIs and Drug Products. ProPharma. [Link]

-

Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. MDPI. [Link]

-

Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Semantic Scholar. [Link]

-

An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. [Link]

-

Nitrosamine impurities: guidance for marketing authorisation holders. European Medicines Agency (EMA). [Link]

-

Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI. [Link]

-

Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [Link]

-

Developing Structure-activity Relationships For N-nitrosamine Activity. Lhasa Limited. [Link]

-

Control of Nitrosamine Impurities in Human Drugs. FDA. [Link]

-

Developing Structure-Activity Relationships for N-Nitrosamine Activity. ResearchGate. [Link]

-

Diet and cancer. Wikipedia. [Link]

-

GUIDELINE ON CONTROL OF NITROSAMINE IMPURITIES IN PHARMACEUTICAL PRODUCTS. NPRA. [Link]

-

Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. EDA. [Link]

-

Species differences in nitrosamine carcinogenesis. PubMed. [Link]

-

CDER Nitrosamine Impurity Acceptable Intake Limits. FDA. [Link]

-

Structure activity relationships in nitrosamine carcinogenesis. ResearchGate. [Link]

-

Nitrosamines Published Limits. Dailog. [Link]

-

N-Nitrosamines in Meat Products: Formation, Detection and Regulatory Challenges. MDPI. [Link]

-

Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs) Guidance for Industry. FDA. [Link]

-

In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat. Semantic Scholar. [Link]

-

Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. FDA. [Link]

-

Control of Nitrosamine Impurities in Human Drugs. Class Action Lawsuits. [Link]

-

In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat. PubMed. [Link]

-

How to Comply with the Nitrosamine Regulations for Your New Drug Product Marketing Applications. ProPharma Group. [Link]

Sources

- 1. Carcinogenic risks of nitrosamines: understanding their hazards and effective preventive measures – BMS Clinic [bmsclinic.com.hk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Diet and cancer - Wikipedia [en.wikipedia.org]

- 4. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Developing Structure-activity Relationships For N-nitrosamine Activity | Lhasa Limited [lhasalimited.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hesiglobal.org [hesiglobal.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways [ouci.dntb.gov.ua]

- 15. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mutagenicities of N-nitrosamines on Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fda.gov [fda.gov]

- 18. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]

- 19. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 22. propharmagroup.com [propharmagroup.com]

- 23. fda.gov [fda.gov]

- 24. Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 25. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]

- 26. fda.gov [fda.gov]

- 27. edaegypt.gov.eg [edaegypt.gov.eg]

- 28. npra.gov.my [npra.gov.my]

- 29. classaction.org [classaction.org]

- 30. Nitrosamines Published Limits -reference - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 31. Structure-activity relations in carcinogenesis by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Dihexylnitrosamine formation pathways

An In-depth Technical Guide to the Formation Pathways of Dihexylnitrosamine

Foreword

The emergence of N-nitrosamine impurities in pharmaceutical products has presented a significant challenge to the drug development and manufacturing sectors. These compounds, classified as probable human carcinogens, necessitate rigorous control and a deep mechanistic understanding to ensure patient safety.[1][2] This guide focuses on a specific member of this class, this compound (N-nitroso-di-n-hexylamine), providing a detailed exploration of its chemical formation pathways. By synthesizing current scientific literature, this document aims to equip researchers, scientists, and drug development professionals with the core knowledge required to assess risk, develop mitigation strategies, and implement robust analytical controls. We will delve into the fundamental chemistry of nitrosation, explore contributing factors that modulate reaction rates, and outline validated methodologies for detection and quantification.

The Core Chemistry: Nitrosation of Dihexylamine

The primary route to this compound formation is the nitrosation of its secondary amine precursor, dihexylamine.[3] This reaction involves an electrophilic attack on the nucleophilic nitrogen atom of the amine by a nitrosating agent.[4] The overall process is highly dependent on the chemical environment, particularly the presence of a suitable nitrosating species and conditions that favor the reaction kinetics.

The Classical Pathway: Nitrosation via Nitrous Acid

The most common and well-understood pathway involves the reaction of dihexylamine with nitrous acid (HNO₂).[5] Nitrous acid itself is unstable and is typically formed in situ from a nitrite salt, such as sodium nitrite (NaNO₂), in the presence of acid.[4][5]

The mechanism proceeds in several steps:

-

Formation of the Nitrosating Agent: Under acidic conditions (low pH), two molecules of nitrous acid can form dinitrogen trioxide (N₂O₃), a potent nitrosating agent. Alternatively, protonation of nitrous acid followed by the loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺).[4]

-

Nucleophilic Attack: The dihexylamine molecule, with its lone pair of electrons on the nitrogen atom, acts as a nucleophile. It attacks the electrophilic nitrosonium ion (or another nitrosating agent like N₂O₃).[4]

-

Formation of N-Nitrosammonium Ion: This initial reaction forms a protonated intermediate, the N-nitrosammonium ion.[4]

-

Deprotonation: A weak base, such as water, removes a proton from the intermediate, yielding the stable N-nitrosodihexylamine compound.[4]

Caption: Classical pathway for this compound formation via the nitrosonium ion.

Alternative Pathways and Catalysis

While the acid-catalyzed reaction is dominant, other pathways can contribute to this compound formation, particularly under neutral or specialized conditions.

-

Role of Carbonyls: Carbonyl compounds, especially formaldehyde, can significantly enhance the rate of nitrosamine formation.[6] The secondary amine reacts with the carbonyl to form an intermediate iminium ion. This iminium ion is highly reactive towards nitrite, even under neutral or basic conditions, leading to the formation of the nitrosamine and regeneration of the carbonyl compound.[6]

-

Tertiary Amine Precursors: Although dihexylamine is a secondary amine, related tertiary amines can serve as precursors. They can undergo a process called nitrosative dealkylation, where one of the hexyl groups is cleaved, forming a secondary amine that can then be nitrosated.[5][7]

-

Other Nitrosating Agents: Besides nitrous acid-derived species, other compounds can act as nitrosating agents. These include dinitrogen tetroxide (N₂O₄) and alkyl nitrites (e.g., tert-butyl nitrite), which can be potent nitrosating agents in both aqueous and organic media.[7]

Critical Factors Influencing Formation

The rate and yield of this compound formation are not constant; they are governed by a range of environmental and chemical factors. Understanding these variables is paramount for risk assessment in pharmaceutical manufacturing and storage.

| Factor | Effect on Formation Rate | Causality |

| pH | Increases under acidic conditions, but can decrease at very low pH. | Acidic conditions are required to generate the active nitrosating agents (e.g., NO⁺) from nitrite.[4][8] However, at extremely low pH, the dihexylamine precursor becomes protonated, which deactivates its nucleophilic character and reduces its reactivity.[7] |

| Temperature | Increases with higher temperatures. | The nitrosation reaction is accelerated by heat.[9] Elevated temperatures during manufacturing processes like drying or during long-term storage can significantly increase the risk of nitrosamine formation.[8][10] |

| Precursor Concentration | Increases with higher concentrations of dihexylamine and nitrosating agents. | The reaction rate is directly dependent on the availability of the reactants. The presence of even trace amounts of nitrites (as impurities in reagents or excipients) can lead to nitrosamine formation if a vulnerable amine is present.[1][3] |

| Catalysts | Can be significantly increased. | As discussed, compounds like formaldehyde can create alternative, faster reaction pathways.[6] Surfaces like activated carbon have also been shown to catalyze nitrosamine formation.[11] |

| Inhibitors | Decreases in the presence of inhibitors. | Inhibitors act as scavengers for nitrosating agents, preventing them from reacting with the amine. |

Inhibition of this compound Formation

A key mitigation strategy is the use of chemical inhibitors, or scavengers, that compete with the amine for the nitrosating agent.[1] These are often antioxidants that readily reduce the nitrosating species.

-

Ascorbic Acid (Vitamin C) and Ascorbates: Ascorbic acid is a highly effective inhibitor that rapidly reduces nitrosating agents like N₂O₃ and NO⁺ to nitric oxide (NO), a non-nitrosating gas.[1][12]

-

Tocopherols (Vitamin E): α-tocopherol is another potent antioxidant that can inhibit nitrosamine formation, particularly in lipid-based systems.[13][14]

-

Phenolic Compounds: Certain phenolic compounds, such as caffeic acid and ferulic acid, have demonstrated strong inhibitory effects against nitrosamine formation.[13][15]

-

Amino Acids: Some amino acids, including glycine and lysine, can also act as inhibitors.[13]

The selection of an appropriate inhibitor for a pharmaceutical formulation requires careful consideration of its compatibility, stability, and efficacy within the specific drug product matrix. Studies have shown that incorporating inhibitors like ascorbic acid at around a 1 wt% level in solid dosage forms can achieve over 80% inhibition of nitrosamine formation.[13][14]

Analytical Protocols for Detection and Quantification

Due to the potent toxicity of nitrosamines, regulatory bodies require highly sensitive and specific analytical methods to detect and quantify them at trace levels.[16][17] The most widely accepted techniques are based on chromatography coupled with mass spectrometry.[2][18]

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a generalized workflow for the determination of this compound in an active pharmaceutical ingredient (API) or drug product.

Objective: To accurately quantify this compound levels using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Materials:

-

Reference standard of this compound

-

Isotope-labeled internal standard (e.g., this compound-d14)

-

HPLC-grade solvents (e.g., Methanol, Acetonitrile, Water)

-

Formic acid or Ammonium formate (for mobile phase modification)

-

Sample vials (amber glass recommended to prevent photodegradation)[17]

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).

-

Perform serial dilutions to create a series of calibration standards covering the expected concentration range.

-

Prepare a stock solution of the internal standard. Spike each calibration standard and sample with a fixed concentration of the internal standard to correct for matrix effects and variability.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the API or crushed drug product into a volumetric flask.

-

Add a specific volume of extraction diluent (e.g., methanol or a mixture of methanol and water).

-

Sonicate or shake the mixture for a defined period to ensure complete dissolution and extraction of the analyte.

-

Add the internal standard.

-

Dilute to the final volume with the diluent.

-

Filter the resulting solution through a 0.22 µm syringe filter into an amber HPLC vial. Self-Validation Check: Perform a spike-recovery experiment by adding a known amount of this compound to a blank sample matrix and processing it alongside the unknown samples. Recovery should be within an acceptable range (e.g., 80-120%) to validate the extraction efficiency.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (typical choice).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

-

Gradient: A time-programmed gradient from high aqueous to high organic content to elute the this compound.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: ESI Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure specificity. For this compound (C₁₂H₂₆N₂O, MW ≈ 214.35), the protonated molecule [M+H]⁺ at m/z 215.2 would be the precursor ion. Product ions would be determined through infusion and optimization.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

-

Ensure the Limit of Quantification (LOQ) of the method is below the regulatory acceptable intake (AI) limit.[19]

-

Caption: A typical workflow for the analysis of this compound by LC-MS/MS.

Conclusion

The formation of this compound is a multifaceted chemical process governed by the fundamental principles of nitrosation chemistry. Its genesis requires the convergence of a secondary amine precursor and a nitrosating agent, a reaction heavily modulated by pH, temperature, and the presence of catalysts or inhibitors. For professionals in drug development and manufacturing, a thorough understanding of these pathways is not merely academic; it is a prerequisite for proactive risk assessment and the implementation of effective control strategies as mandated by global regulatory agencies. By leveraging this mechanistic knowledge and employing validated, highly sensitive analytical methods, the pharmaceutical industry can continue to ensure the quality and safety of medicines for patients worldwide.

References

-

ResolveMass Laboratories Inc. (n.d.). Nitrosamine formation mechanism from Nitrates and Amines. Retrieved from [Link]

-

Wang, W., et al. (2016). Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms. Environmental Science & Technology, 50(3), 1342-1350. Available at: [Link]

-

JoVE. (2023). 2° Amines to N-Nitrosamines: Reaction with NaNO2. Retrieved from [Link]

-

Veeprho. (2020). Chemistry for The Formation of Nitrosamines. Retrieved from [Link]

-

Zamann Pharma Support GmbH. (n.d.). Heat-Induced Nitrosamine Formation. Retrieved from [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (2023). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Why Regulatory Agencies Require Validated Methods for Nitrosamines. Retrieved from [Link]

-

SUTSAWAT, S., et al. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. RSC Advances, 12(1), 1-20. Available at: [Link]

-

ResearchGate. (n.d.). Effect of temperature on the formation of nitrosamine from secondary amines during ozonation. Retrieved from [Link]

-

Park, J., et al. (2021). Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets. Molecules, 26(11), 3229. Available at: [Link]

-

ADVENT Chembio. (2025). Nitrosamines in Pharmaceuticals: Formation, Risks, and Detection Methods Explained. Retrieved from [Link]

-

ProPharma. (n.d.). Analytical Methods for the Investigation of Carcinogenic Nitrosamines in APIs and Drug Products. Retrieved from [Link]

-

Guiraldelli, A. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. U.S. Pharmacopeia. Available at: [Link]

-

Nishi, K., et al. (2022). In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products. Chemical and Pharmaceutical Bulletin, 70(1), 45-51. Available at: [Link]

-

Kiplagat, M., et al. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. Available at: [Link]

-

Nanda, K., et al. (2021). Inhibition of N-Nitrosamine Formation in Drug Products: A Model Study. Journal of Pharmaceutical Sciences, 110(11), 3743-3746. Available at: [Link]

-

Tannenbaum, S. R., & Wishnok, J. S. (1987). Inhibition of nitrosamine formation by ascorbic acid. Annals of the New York Academy of Sciences, 498, 354-363. Available at: [Link]

-

FreeThink Technologies. (2023). The Chemistry of N-Nitrosamines: An Overview. Retrieved from [Link]

-

Al-Sabah, S., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Xenobiotics, 14(1), 1-20. Available at: [Link]

-

ResearchGate. (2013). Catalytic Impact of Activated Carbon on the Formation of Nitrosamines from Different Amine Precursors. Retrieved from [Link]

-

ResearchGate. (2021). Inhibition of N-Nitrosamine Formation in Drug Products: A Model Study. Retrieved from [Link]

- Google Patents. (2016). CN106018624A - HPLC detection method for nitrosamines in food.

-

Asian Journal of Pharmaceutical Analysis. (2021). Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review. Retrieved from [Link]

-

Aurigene Pharmaceutical Services. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. Retrieved from [Link]

-

Ask this paper | Bohrium. (2020). potential-for-the-formation-of-n-nitrosamines-during-the-manufacture-of-active-pharmaceutical-ingredients-an-assessment-of-the-risk-posed-by-trace-nitrite-in-water. Retrieved from [Link]

-

Tannenbaum, S. R., & Wishnok, J. S. (1987). Inhibition of nitrosamine formation by ascorbic acid. Annals of the New York Academy of Sciences, 498, 354-363. Available at: [Link]

-

Nitrosamines Exchange. (2024). Formaldehyde Catalysis of Nitrosamine Formation. Retrieved from [Link]

-

Shakleya, D., et al. (2024). Nitrosamine mitigation: NDMA impurity formation and its inhibition in metformin hydrochloride tablets. International Journal of Pharmaceutics, 660, 124832. Available at: [Link]

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blog Details [chemicea.com]

- 4. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]

- 5. veeprho.com [veeprho.com]

- 6. Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Heat-Induced Nitrosamine Formation - Zamann Pharma Support GmbH [zamann-pharma.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]